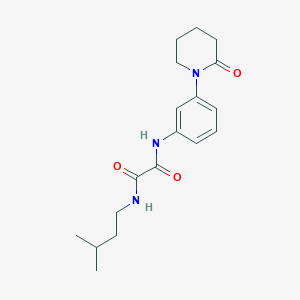

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in treating various medical conditions. It belongs to a class of drugs called PPAR agonists, which activate the peroxisome proliferator-activated receptor (PPAR) in the body. PPARs are a group of nuclear receptor proteins that play a crucial role in regulating gene expression and cellular metabolism.

Applications De Recherche Scientifique

Synthetic Chemistry

In synthetic chemistry, novel approaches for the synthesis of oxalamides and related compounds offer potential pathways for creating derivatives of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide. For instance, a novel synthetic method for di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed. This method is operationally simple and high-yielding, indicating potential for synthesizing a wide range of oxalamide derivatives, which could include compounds similar to N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide (Mamedov et al., 2016).

Photoconductivity and Optical Nonlinearity

Research into polyazomethines, which are polymers with high photoconductivity and second-order optical nonlinearity, offers insights into the electronic and optical applications of compounds with complex molecular structures, including N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide. The synthesis of a new polyazomethine with good solubility in organic solvents and possessing carbazole moieties alongside azo type nonlinear optical chromophores demonstrates the potential for creating materials with high photoconductivity and nonlinear optical properties (Suh & Shim, 2000).

Neuropharmacology

In neuropharmacology, the study of orexin receptors and their antagonists provides a framework for understanding the potential neuroactive properties of compounds structurally similar to N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide. Orexin receptors play a significant role in regulating arousal, stress, feeding behaviors, and drug abuse. The selective blockade of these receptors, particularly Orexin-1 receptors, has been shown to modulate compulsive food consumption and might offer insights into the behavioral effects of related compounds (Piccoli et al., 2012).

Mécanisme D'action

Target of Action

The primary target of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation.

Mode of Action

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation and an indirect inhibition of platelet aggregation .

Biochemical Pathways

By inhibiting FXa, N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa disrupts this cascade, reducing the formation of thrombin and, consequently, fibrin, the main component of blood clots .

Pharmacokinetics

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has been identified as the major circulating metabolite of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in blood clot formation, which can help prevent thromboembolic diseases .

Action Environment

The action, efficacy, and stability of N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can be influenced by various environmental factors. For instance, pH can affect its solubility, with the compound not ionizing at physiological pH (1.2 - 6.8), and its aqueous solubility across the physiological pH range is approximately 0.04 mg/mL . The compound’s octanol/water partition coefficient is 44.7 at pH 7.4, indicating its lipophilicity . These properties can influence the compound’s absorption and distribution in the body, thereby affecting its bioavailability and efficacy .

Propriétés

IUPAC Name |

N-(3-methylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-13(2)9-10-19-17(23)18(24)20-14-6-5-7-15(12-14)21-11-4-3-8-16(21)22/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZWGXJZZKUGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-isopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)

![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)

![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)

![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)

![4-chloro-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol](/img/structure/B2966721.png)

![1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966728.png)